molecular formula C12H9N3O3S B5829769 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione

Cat. No.: B5829769
M. Wt: 275.29 g/mol
InChI Key: AVKHCJDZMXEFBI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines.

Properties

IUPAC Name

2-(4-methoxyphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c1-18-8-4-2-7(3-5-8)11-14-15-10(17)6-9(16)13-12(15)19-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKHCJDZMXEFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)CC(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione typically involves a multicomponent reaction. One common method includes the reaction of an amino compound, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate. This reaction is often catalyzed by an organocatalyst such as 2-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylthio]acetic acid in a water-ethanol mixture .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot, three-component reaction has been reported. This method offers advantages such as rapid synthesis, mild reaction conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting biological processes such as DNA replication or protein synthesis. This disruption can lead to the inhibition of microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-a]pyrimidines
  • Triazolo[3,4-b][1,3,4]thiadiazepines
  • Quinolines

Uniqueness

2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is unique due to its specific structural features and the presence of the methoxyphenyl group.

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